N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic small molecule characterized by a 2,3-dihydrobenzofuran sulfonamide core linked to a 1,2,4-oxadiazole moiety substituted with a thian-4-yl (tetrahydrothiopyran) group. The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, contributes to metabolic stability and target affinity. The thian-4-yl substituent introduces a sulfur-containing heterocycle, which may influence lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-25(21,13-1-2-14-12(9-13)3-6-22-14)17-10-15-18-16(19-23-15)11-4-7-24-8-5-11/h1-2,9,11,17H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFRFFJIRHFSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazonoyl halide with an appropriate nitrile in the presence of a base such as triethylamine.
Introduction of the Thianyl Group: The thianyl group can be introduced through a nucleophilic substitution reaction using a suitable thianyl precursor.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via a cyclization reaction involving an ortho-hydroxyaryl aldehyde and an appropriate sulfonamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Industrial Chemistry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Differences :
- The target compound’s thian-4-yl group may improve membrane permeability compared to fluorophenyl or ethyl-phenyl groups due to moderate lipophilicity.
- The sulfonamide linker in the target compound likely enhances solubility relative to carboxamide or tetrazole-based analogues .
Thiazole Derivatives
Thiazole-containing compounds, such as (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (), exhibit structural complexity with multiple stereocenters. Thiazoles differ from oxadiazoles in electronic properties (sulfur vs. For example, 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide () combines a thiazolo-pyridine core with a sulfonamide group, showing enhanced aromatic stacking but reduced polarity compared to the target compound’s dihydrobenzofuran-oxadiazole system .
Sulfonamide-Based Compounds
Sulfonamide derivatives like N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide () prioritize nitrogen-rich heterocycles for target engagement. In contrast, the target compound’s dihydrobenzofuran core offers a unique balance of rigidity and oxygen-mediated hydrogen bonding, which may improve selectivity for specific enzymes or receptors .
Structural and Pharmacological Data Comparison
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, emphasizing its pharmacological properties.
Chemical Structure and Properties
Molecular Formula: C16H19N3O4S2
CAS Number: 2034556-03-9
Molecular Weight: 371.47 g/mol
The compound consists of several functional groups that contribute to its biological activity:
- Thian Ring: A sulfur-containing heterocycle that enhances the electronic properties.
- Oxadiazole Moiety: Known for diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
- Benzofuran Structure: Provides stability and potential interactions with biological targets.
Synthesis
The synthesis of this compound can be approached through various synthetic strategies. A general synthetic route may include:
- Formation of the Oxadiazole Ring: Achieved by reacting thiosemicarbazide with appropriate carboxylic acid derivatives under oxidative conditions.
- Attachment of the Thian Group: Introduced via nucleophilic substitution using a suitable thian precursor.
- Formation of the Sulfonamide Linkage: Coupling the oxadiazole-thian intermediate with benzofuran under amide bond-forming conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- The oxadiazole ring can modulate enzyme or receptor activity.
- The thian group may enhance binding affinity to biological targets.
- The benzofuran structure contributes to overall stability and reactivity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi. |
| Anti-inflammatory | Inhibits inflammatory pathways in vitro. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in preliminary studies. |
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
-
Antimicrobial Activity Study:
- A study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thian ring enhanced this effect, suggesting a synergistic interaction within the compound's structure.
-
Anti-inflammatory Mechanism:
- Research indicated that similar sulfonamide compounds effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
-
Anticancer Potential:
- Preliminary findings showed that derivatives containing oxadiazole moieties could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
